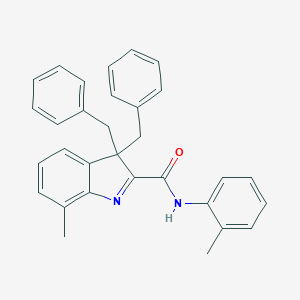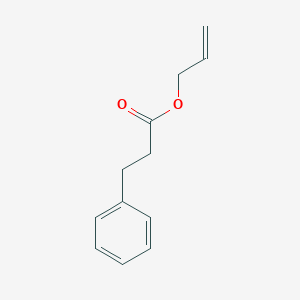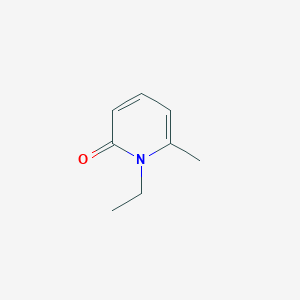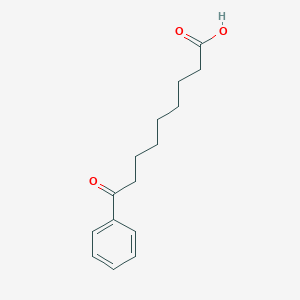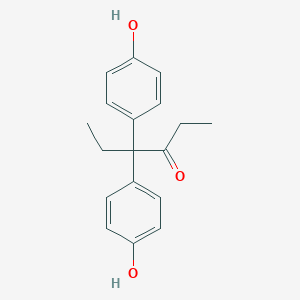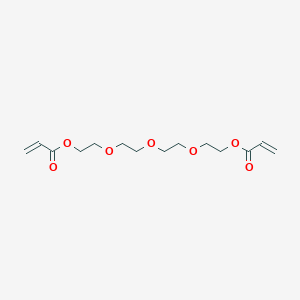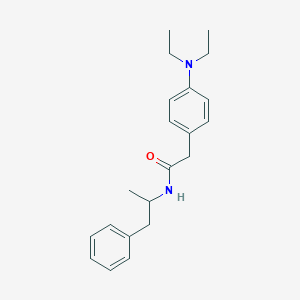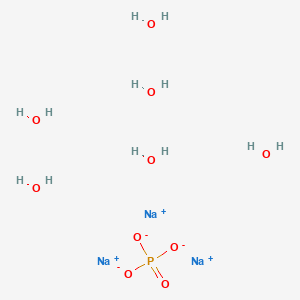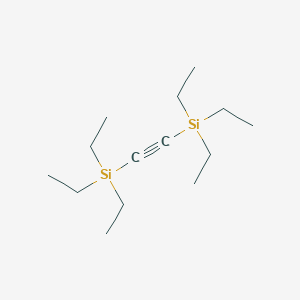
Bis(triethylsilyl)acetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(triethylsilyl)acetylene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a highly reactive and versatile compound that has been used in a wide range of fields, including materials science, organic synthesis, and biochemistry. In
Aplicaciones Científicas De Investigación
Bis(triethylsilyl)acetylene has been extensively studied for its potential applications in materials science, organic synthesis, and biochemistry. In materials science, Bis(triethylsilyl)acetylene has been used as a precursor for the synthesis of carbon nanotubes and graphene. In organic synthesis, it has been used as a reactive intermediate for the formation of complex organic molecules. In biochemistry, Bis(triethylsilyl)acetylene has been used as a tool for the study of protein-ligand interactions and enzyme catalysis.
Mecanismo De Acción
Bis(triethylsilyl)acetylene is a highly reactive compound that can undergo a variety of reactions, including cycloaddition, cross-coupling, and nucleophilic addition reactions. Its reactivity makes it a useful tool for the synthesis of complex organic molecules and the study of enzyme catalysis.
Efectos Bioquímicos Y Fisiológicos
Bis(triethylsilyl)acetylene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines, indicating that it may have potential applications as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(triethylsilyl)acetylene has several advantages as a tool for scientific research. It is highly reactive and versatile, making it useful for a wide range of applications. It is also relatively easy to synthesize and handle in the laboratory. However, Bis(triethylsilyl)acetylene is highly reactive and can be dangerous to handle, requiring proper safety precautions.
Direcciones Futuras
There are several potential future directions for research on Bis(triethylsilyl)acetylene. One area of interest is its potential as an anti-cancer agent, which could be further explored through studies on its toxicity to cancer cells. Another area of interest is its potential as a tool for the study of protein-ligand interactions and enzyme catalysis. Further research could also explore the use of Bis(triethylsilyl)acetylene in the synthesis of complex organic molecules and the formation of carbon nanotubes and graphene.
Métodos De Síntesis
Bis(triethylsilyl)acetylene can be synthesized through a variety of methods, including the reaction of triethylsilylacetylene with a metal acetylide, such as sodium acetylide. This reaction results in the formation of a highly reactive intermediate, which can be further reacted with another triethylsilylacetylene molecule to form Bis(triethylsilyl)acetylene.
Propiedades
Número CAS |
17947-98-7 |
|---|---|
Nombre del producto |
Bis(triethylsilyl)acetylene |
Fórmula molecular |
C14H30Si2 |
Peso molecular |
254.56 g/mol |
Nombre IUPAC |
triethyl(2-triethylsilylethynyl)silane |
InChI |
InChI=1S/C14H30Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h7-12H2,1-6H3 |
Clave InChI |
GQSZUQQPXIVHHU-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C#C[Si](CC)(CC)CC |
SMILES canónico |
CC[Si](CC)(CC)C#C[Si](CC)(CC)CC |
Sinónimos |
BIS(TRIETHYLSILYL)ACETYLENE 97 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



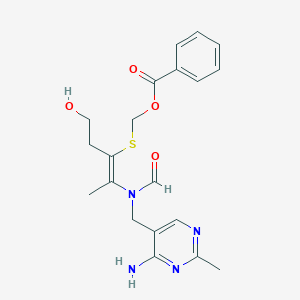
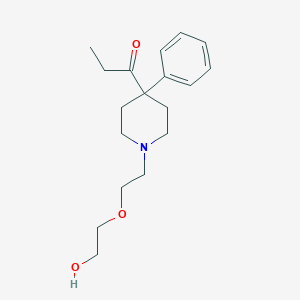
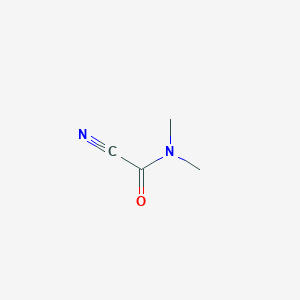
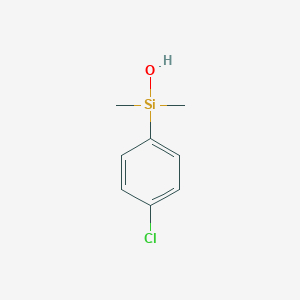
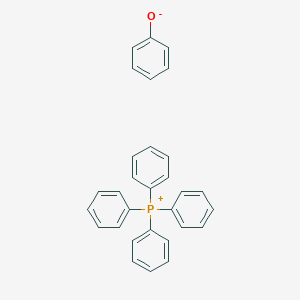
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
